Lurasidone metabolite 14326

概要

説明

Lurasidone 代謝物 14326 は、非定型抗精神病薬である Lurasidone の活性代謝物です。Lurasidone は主に統合失調症と躁うつ病の治療に使用されます。 代謝物 14326 は、重要な薬理作用を保持しており、Lurasidone の全体的な治療効果に貢献しています .

準備方法

Lurasidone は、ヒトの肝臓でシトクロム P450 3A4 酵素によって代謝され、Lurasidone 代謝物 14326 を含むいくつかの代謝物を生成します . 主な合成経路は、酸化 N-脱アルキル化、ノルボルナン環のヒドロキシル化、S-酸化です . これらの反応は、通常、ヒトの肝臓ミクロソームまたは組換え酵素を使用して、制御された実験室条件下で行われます。

化学反応の分析

Lurasidone 代謝物 14326 は、以下を含むいくつかのタイプの化学反応を受けます。

酸化: この反応は、シトクロム P450 酵素によって促進され、ヒドロキシル化代謝物の生成につながります.

還元: あまり一般的ではありませんが、還元反応は特定の条件下で起こる可能性があります。

置換: これは、分子内の官能基の置換に関与し、多くの場合、特定の試薬の影響下で起こります。

これらの反応で使用される一般的な試薬には、シトクロム P450 酵素、NADPH、および酸素が含まれます . これらの反応から生成される主な生成物は、ヒドロキシル化および脱アルキル化代謝物です .

科学研究への応用

Lurasidone 代謝物 14326 は、いくつかの科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

Lurasidone is metabolized mainly by the cytochrome P450 enzyme system, particularly CYP3A4, resulting in several metabolites. Among these, ID-14326 is noted for its pharmacological activity. Studies indicate that both ID-14283 and ID-14326 exhibit significant activity at dopamine D2 and serotonin 5-HT2A receptors, contributing to their antipsychotic effects .

Table 1: Metabolite Profile of Lurasidone

| Metabolite | Activity | Percentage of Parent Exposure |

|---|---|---|

| ID-14283 | Active | ~24% |

| ID-14326 | Active | ~3% |

| ID-20219 | Inactive | ~49% |

| ID-20220 | Inactive | ~31% |

Treatment of Schizophrenia

Lurasidone and its metabolites have been studied extensively in clinical trials for schizophrenia. The efficacy of Lurasidone has been demonstrated through various placebo-controlled studies showing significant improvements in symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) and Brief Psychiatric Rating Scale (BPRS) . Although specific data on ID-14326 in clinical settings is limited, its role as an active metabolite suggests it may contribute to the overall therapeutic effect.

Management of Bipolar Depression

ID-14326 also plays a role in treating depressive episodes associated with bipolar disorder. Clinical trials have shown that Lurasidone significantly reduces depressive symptoms compared to placebo, with improvements noted in the Montgomery–Åsberg Depression Rating Scale (MADRS) scores . The presence of active metabolites like ID-14326 may enhance the antidepressant properties of Lurasidone.

Safety and Tolerability

Lurasidone is generally well-tolerated, with a side effect profile that includes akathisia and nausea as common adverse events . The metabolites, including ID-14326, have been shown to have a lower incidence of extrapyramidal symptoms compared to other antipsychotics, potentially due to their receptor binding profiles .

Table 2: Common Adverse Effects Associated with Lurasidone

| Adverse Effect | Incidence (%) |

|---|---|

| Akathisia | 10 |

| Nausea | 8 |

| Weight Gain | Minimal |

| Sedation | Low |

Future Research Directions

Future studies are needed to further elucidate the specific roles of Lurasidone metabolite 14326 in clinical outcomes. Research could focus on:

- Pharmacokinetic Studies : Understanding how variations in metabolism affect the therapeutic efficacy of Lurasidone.

- Comparative Efficacy Trials : Evaluating the effectiveness of Lurasidone against other atypical antipsychotics while considering the contributions of its metabolites.

- Long-term Safety Assessments : Investigating the long-term effects of using Lurasidone and its metabolites in diverse patient populations.

作用機序

Lurasidone 代謝物 14326 は、いくつかの分子標的と相互作用することによって効果を発揮します。

ドーパミン D2 受容体: 拮抗薬として作用し、ドーパミンの効果を抑制し、統合失調症の症状を緩和します.

セロトニン 5-HT2A 受容体: これらの受容体でも拮抗薬として作用し、抗精神病効果に貢献しています.

セロトニン 5-HT7 受容体: この代謝物は、これらの受容体で拮抗作用を示し、治療効果に役割を果たしている可能性があります.

類似化合物との比較

Lurasidone 代謝物 14326 は、特定の受容体結合プロファイルと薬理作用により、他の類似化合物と比較してユニークです。類似化合物には以下が含まれます。

Lurasidone 代謝物 14283: Lurasidone の別の活性代謝物で、同様の受容体結合親和性を示します.

Lurasidone 代謝物 11614: 薬理作用が低いマイナー代謝物です.

Lurasidone 代謝物 14326 は、Lurasidone の治療効果に大きく貢献し、独自の受容体結合プロファイルを持つため、際立っています .

生物活性

Lurasidone metabolite 14326, also known as ID-14326, is a significant metabolite of the atypical antipsychotic drug lurasidone. This compound has garnered attention due to its pharmacological properties and its role in the therapeutic effects and side effects associated with lurasidone. This article explores the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and relevant case studies.

Overview of Lurasidone and Its Metabolites

Lurasidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver, producing several metabolites, including ID-14283 and ID-14326. While ID-14283 is recognized as the primary active metabolite with significant pharmacological activity (accounting for approximately 26% of the parent drug exposure), ID-14326 represents a smaller proportion (about 3%) but still contributes to the overall therapeutic profile of lurasidone .

Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 186204-33-1 |

| Molecular Formula | C28H36N4O3S |

| Molecular Weight | 508.68 g/mol |

| Bioavailability | Low (<12%) |

| Half-life | 7.48 to 10 hours |

| Clearance | 3902 mL/min |

Pharmacological Activity

This compound has been shown to exhibit some pharmacological activity, although it is less potent than its counterpart ID-14283. The biological activity of ID-14326 can be attributed to its interaction with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors.

Receptor Binding Affinity

In vitro studies indicate that Lurasidone and its metabolites inhibit various receptor activities:

- Dopamine D2 Receptors : Both lurasidone and its metabolites show affinity for D2 receptors, which is crucial for their antipsychotic effects.

- Serotonin Receptors : The metabolites also interact with serotonin receptors, contributing to mood stabilization effects.

Clinical Studies and Findings

Clinical trials assessing the pharmacokinetics and safety of lurasidone have provided insights into the role of ID-14326. For example, a study involving healthy subjects demonstrated that after administration of lurasidone, both ID-14283 and ID-14326 were detectable in plasma, with ID-14326 reaching peak concentrations that correlate with therapeutic outcomes .

Case Study: Efficacy in Schizophrenia Treatment

A recent clinical trial evaluated the efficacy of lurasidone in treating schizophrenia. Patients receiving lurasidone showed significant improvements in symptoms, which were partially attributed to the action of its metabolites, including ID-14326. The trial reported a reduction in Positive and Negative Syndrome Scale (PANSS) scores among participants .

Safety Profile and Side Effects

The safety profile of lurasidone is generally favorable; however, the presence of its metabolites can influence adverse effects. Common side effects associated with lurasidone treatment include:

- Weight gain

- Sedation

- Extrapyramidal symptoms (EPS)

ID-14326's lower potency may contribute to a reduced risk of certain side effects compared to other antipsychotics .

特性

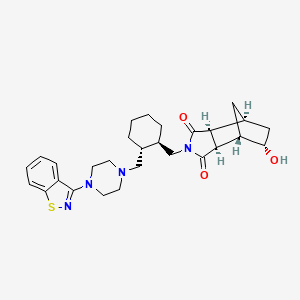

IUPAC Name |

(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTNTCYRWHASTQ-KBICSIMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@H](C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099449 | |

| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186204-33-1 | |

| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186204-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。